(S,E)-4-Benzyl-3-(but-2-enoyl)oxazolidin-2-one

Übersicht

Beschreibung

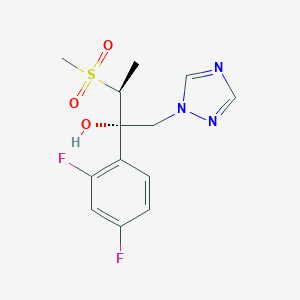

(S,E)-4-Benzyl-3-(but-2-enoyl)oxazolidin-2-one is a chemical compound with the molecular formula C14H15NO3 . It is used in scientific research and has promising applications in drug design, organic synthesis, and medicinal chemistry.

Synthesis Analysis

The synthesis of (S,E)-4-Benzyl-3-(but-2-enoyl)oxazolidin-2-one involves several steps. One method involves dissolving (S)-4-benzyloxazolidin-2-one in THF and cooling it to -78°C. A solution of nBuLi in hexanes is added dropwise, followed by the slow addition of (E)-but-2-enoyl chloride. The reaction is allowed to stir at room temperature for 1 hour. After completion, a saturated NH4Cl solution is added to quench the reaction. The mixture is then partitioned between ether and brine, dried over Na2SO4, and the organic layer is concentrated to give the crude product. This is then purified by silica gel chromatography to give the product .Molecular Structure Analysis

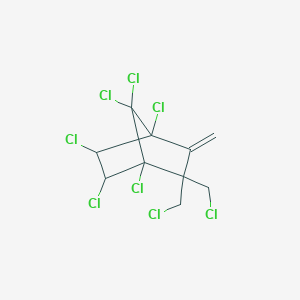

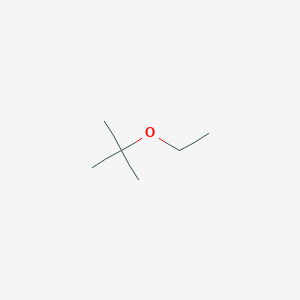

The molecular structure of (S,E)-4-Benzyl-3-(but-2-enoyl)oxazolidin-2-one is characterized by a benzyl group attached to an oxazolidin-2-one ring, which is further substituted with a but-2-enoyl group . The molecular weight of the compound is 245.27 g/mol .Chemical Reactions Analysis

(S,E)-4-Benzyl-3-(but-2-enoyl)oxazolidin-2-one has been involved in various chemical reactions. For instance, it has been used in reactions with N-chlorodiethylamine, diethylaluminium chloride, dimethylaluminum chloride, and hydrogen . The yields of these reactions range from 55% to 97% .Physical And Chemical Properties Analysis

The physical and chemical properties of (S,E)-4-Benzyl-3-(but-2-enoyl)oxazolidin-2-one include a molecular weight of 245.27 g/mol and a molecular formula of C14H15NO3 . The compound is sealed in dry conditions and stored at 2-8°C .Wissenschaftliche Forschungsanwendungen

Inhibition of Raf Kinase Inhibitor Protein (RKIP) Interaction

Locostatin is recognized for its role as a potent inhibitor of the interaction between Raf kinase inhibitor protein (RKIP) and Raf1 kinase . This interaction is crucial in the regulation of the MAPK signaling pathway, which is involved in cell division, differentiation, and apoptosis. By inhibiting this interaction, Locostatin has been used to study the pathway’s role in cancer progression and metastasis.

Cell Migration Studies

The compound’s ability to inhibit cell migration makes it a valuable tool in the study of cancer metastasis, wound healing, and cell development . Researchers utilize Locostatin to understand the underlying mechanisms of cell motility and to identify potential targets for therapeutic intervention.

Anti-inflammatory Applications

Locostatin has been shown to have anti-inflammatory properties. It can modulate the immune response by affecting cytokine production, which has implications in the study of diseases like rheumatoid arthritis and systemic inflammatory response syndrome (SIRS) .

Cancer Research

In cancer research, Locostatin’s inhibition of RKIP/Raf1 interaction is particularly significant. It provides insights into tumor growth and survival, offering a potential pathway for developing new cancer therapies .

Safety and Hazards

The safety information for (S,E)-4-Benzyl-3-(but-2-enoyl)oxazolidin-2-one indicates that it has hazard statements H302, H315, H319, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Wirkmechanismus

Target of Action

Locostatin’s primary target is the Raf Kinase Inhibitor Protein (RKIP) . RKIP is a modulator of cell signaling that functions as an endogenous inhibitor of multiple kinases . It has been identified as a key regulator of cell motility .

Mode of Action

Locostatin acts by binding to RKIP and inhibiting its function . It is a suicide inhibitor that irreversibly attaches itself to RKIP . This binding disrupts RKIP’s ability to bind and inhibit Raf-1 kinase , a crucial player in the MAPK signaling pathway involved in cell proliferation and differentiation.

Biochemical Pathways

Locostatin’s action affects several biochemical pathways. Its inhibition of RKIP leads to the disruption of the Raf/MAP kinase pathway . In addition, studies have shown that Locostatin can inhibit the migration of hepatic stellate cells , which play a critical role in liver fibrosis. This suggests that Locostatin may influence pathways involved in cell migration and tissue fibrosis.

Pharmacokinetics

It’s important to note that the compound’s activity is dependent on its ability to bind irreversibly to rkip . This suggests that Locostatin may have a prolonged duration of action due to its irreversible binding to its target protein.

Result of Action

Locostatin’s action results in the inhibition of cell migration . This has been demonstrated in various systems, including wound closure in epithelial cell monolayers . Additionally, Locostatin has been shown to alleviate liver fibrosis induced by carbon tetrachloride in mice . This suggests that Locostatin may have potential therapeutic applications in conditions characterized by excessive cell migration or tissue fibrosis.

Action Environment

The environment can influence the action of Locostatin. For instance, the compound’s solubility can affect its ability to interact with RKIP . Furthermore, the presence of other molecules in the cellular environment can potentially interfere with Locostatin’s binding to RKIP, thereby influencing its efficacy .

Eigenschaften

IUPAC Name |

(4S)-4-benzyl-3-[(E)-but-2-enoyl]-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-2-6-13(16)15-12(10-18-14(15)17)9-11-7-4-3-5-8-11/h2-8,12H,9-10H2,1H3/b6-2+/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTZAFVPPWUIPBH-QSLRECBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)N1C(COC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(=O)N1[C@H](COC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40879994 | |

| Record name | Locostatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40879994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4-Benzyl-3-(but-2-enoyl)oxazolidin-2-one | |

CAS RN |

90719-30-5 | |

| Record name | Locostatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90719-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Locostatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40879994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1,2-Di(methanesulfonyl)hydrazinyl]ethyl methanesulfonate](/img/structure/B166770.png)

![(S)-1,3,3-Triphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B166798.png)